molecular formula C10H8Cl2N2 B3275404 2,4-Dichloro-5,8-dimethylquinazoline CAS No. 62484-26-8

2,4-Dichloro-5,8-dimethylquinazoline

Cat. No.: B3275404
CAS No.: 62484-26-8
M. Wt: 227.09 g/mol
InChI Key: PGOXIBUYULGURL-UHFFFAOYSA-N
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Description

Significance of the Quinazoline (B50416) Core in Chemical Sciences

The importance of the quinazoline scaffold is underscored by its presence in over 200 naturally occurring alkaloids and numerous synthetic compounds with a wide range of biological activities. nih.govevitachem.com This has cemented its status as a critical pharmacophore in drug discovery.

The journey of quinazoline chemistry began in the 19th century. The first synthesis of a quinazoline derivative was reported in 1869 through a reaction involving cyanogen (B1215507) and anthranilic acid. chemicalbook.com A significant milestone was the synthesis of the parent quinazoline molecule, first reported by August Bischler and Lang in 1895 via the decarboxylation of quinazoline-2-carboxylic acid. sigmaaldrich.com Early in the 20th century, researchers like Siegmund Gabriel further contributed to the synthetic routes, for instance, by synthesizing the parent quinazoline from o-nitrobenzylamine. sigmaaldrich.com These foundational studies paved the way for the extensive exploration of quinazoline derivatives that continues to this day.

The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, and the quinazoline core fits this description perfectly. nih.govgoogle.com Its derivatives have been shown to exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. guidechem.com This biological versatility has made the quinazoline skeleton a focal point for the development of new therapeutic agents. Several approved drugs, such as the anticancer agent gefitinib, are based on the quinazoline structure, highlighting its clinical significance. sigmaaldrich.com

The synthesis of substituted quinazolines often leads to the formation of various isomers, which can present significant challenges for structural elucidation. Differentiating between these isomers is crucial as they can exhibit vastly different chemical and biological properties. Historically, classical methods of chemical degradation and analysis were employed. However, modern analytical techniques have revolutionized this process.

Advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), mass spectrometry (MS), and X-ray crystallography, are now indispensable tools for the unambiguous determination of the substitution patterns on the quinazoline ring. For instance, high-resolution mass spectrometry can help differentiate positional isomers by analyzing fragmentation patterns. Despite these advancements, the synthesis of a specific, pure isomer remains a synthetic challenge that often requires sophisticated purification techniques like chromatography.

Specific Research Relevance of Dihalogenated Quinazolines

The introduction of halogen atoms into the quinazoline scaffold dramatically influences its chemical reactivity and provides handles for further molecular modifications. Dihalogenated quinazolines, in particular, are highly valuable synthetic intermediates.

Halogen atoms, particularly chlorine, at the 2 and 4-positions of the quinazoline ring, significantly enhance the electrophilicity of these carbon centers. This makes them highly susceptible to nucleophilic substitution reactions. guidechem.com This reactivity is the cornerstone of many derivatization strategies, allowing for the introduction of a wide array of functional groups, such as amines, thiols, and alkoxides, to generate libraries of novel compounds for biological screening. guidechem.com The differential reactivity of the C-I > C-Br >> C-Cl bonds in metal-catalyzed cross-coupling reactions also allows for selective functionalization. Palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for creating carbon-carbon and carbon-heteroatom bonds at these halogenated positions.

The synthesis of dihalogenated dimethylquinazolines can result in several positional isomers depending on the placement of the two methyl groups on the benzene (B151609) ring. For example, in addition to the target compound 2,4-dichloro-5,8-dimethylquinazoline , other isomers such as 2,4-dichloro-5,7-dimethylquinazoline and 2,4-dichloro-6,7-dimethylquinazoline can also be formed.

The precise location of the methyl groups can significantly impact the molecule's steric and electronic properties, which in turn influences its reactivity and biological activity. For example, the methyl groups in This compound are located at the peri positions, which can lead to steric hindrance and potentially unique conformational properties compared to its isomers.

The accurate identification and separation of these isomers are critical for any meaningful structure-activity relationship (SAR) studies. While detailed comparative studies on the synthesis and reactivity of all possible dichlorodimethylquinazoline isomers are not extensively documented in the available literature, the principles of positional isomerism underscore the importance of rigorous structural characterization in the research of substituted quinazolines.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound2,4-Dichloro-5,7-dimethylquinazoline2,4-Dichloro-6,7-dimethoxyquinazoline2,4-Dichloroquinazoline (B46505)
Molecular Formula C₁₀H₈Cl₂N₂C₁₀H₈Cl₂N₂ guidechem.comC₁₀H₈Cl₂N₂O₂C₈H₄Cl₂N₂ nih.gov
Molecular Weight 227.09 g/mol 227.09 g/mol 259.09 g/mol 199.04 g/mol
Appearance Crystalline solid (predicted)Crystalline solid guidechem.comCrystalline powder-
Solubility Soluble in organic solvents (predicted)Soluble in organic solvents like DMSO guidechem.com--
CAS Number -1392213-81-8 guidechem.com27631-29-4607-68-1 nih.gov

Note: Data for this compound is limited in the reviewed literature; some properties are predicted based on related structures.

Research Objectives and Scope for this compound Studies

The specific compound, this compound, is a synthetic organic molecule that has garnered interest primarily as a chemical intermediate in the synthesis of more complex quinazoline derivatives. evitachem.com Its chemical structure, featuring two reactive chlorine atoms at positions 2 and 4 and two methyl groups on the benzene ring, makes it a valuable building block for creating a library of novel compounds with potential therapeutic applications. evitachem.com

Chemical and Physical Properties

Below is a table summarizing the known chemical and physical properties of this compound. It is important to note that there are some discrepancies in the reported molecular weight from different sources.

PropertyValueSource(s)
Molecular Formula C₁₀H₈Cl₂N₂ evitachem.comguidechem.com
Molecular Weight 227.09 g/mol or 233.09 g/mol evitachem.comguidechem.com
CAS Number 1392213-81-8 guidechem.com
Appearance Crystalline solid evitachem.com
Solubility Soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) evitachem.com

Synthesis

The primary route for the synthesis of 2,4-dichloroquinazolines involves the chlorination of the corresponding 2,4-quinazolinedione precursor. google.com This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). evitachem.com The general two-step process starts with the synthesis of the dione (B5365651) from an appropriate anthranilic acid derivative. google.com

Research Applications and Scope

The primary research objective for utilizing this compound is to leverage its reactive chlorine atoms for nucleophilic substitution reactions. evitachem.com These reactions allow for the introduction of a wide variety of functional groups at the 2 and 4 positions of the quinazoline core, leading to the generation of diverse molecular libraries.

The research scope for derivatives synthesized from this intermediate is broad and primarily focused on the discovery of new therapeutic agents. Key areas of investigation include:

Anticancer Agents: A significant focus of quinazoline chemistry is the development of kinase inhibitors. The quinazoline scaffold is a key component of several approved anticancer drugs that target receptor tyrosine kinases. Derivatives of this compound are investigated for their potential to inhibit specific kinases involved in cancer cell proliferation and survival. evitachem.com

Antimicrobial Agents: The quinazoline nucleus is also explored for its potential in developing new antimicrobial drugs. researchgate.net By modifying the substituents on the quinazoline ring, researchers aim to create compounds with potent activity against various bacterial and fungal pathogens.

While specific, detailed research findings exclusively on this compound are not extensively documented in publicly available literature, its role as a versatile intermediate suggests its importance in the early stages of drug discovery and development. The exploration of its derivatives continues to be an active area of research within the broader field of medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5,8-dimethylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c1-5-3-4-6(2)8-7(5)9(11)14-10(12)13-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOXIBUYULGURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)N=C(N=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00808164
Record name 2,4-Dichloro-5,8-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00808164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62484-26-8
Record name 2,4-Dichloro-5,8-dimethylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00808164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Dichloro 5,8 Dimethylquinazoline and Analogues

Precursor Synthesis and Functionalization Strategies

The foundational steps in synthesizing 2,4-dichloro-5,8-dimethylquinazoline involve the careful construction of its core heterocyclic structure, starting from appropriately substituted aromatic compounds.

The primary starting material for the synthesis of 5,8-dimethylquinazoline derivatives is 3,6-dimethylanthranilic acid. The synthesis of substituted anthranilic acids is a critical first step that dictates the final substitution pattern on the quinazoline's benzene (B151609) ring. General methods for preparing anthranilic acid derivatives often involve the functionalization of aniline (B41778) or benzoic acid precursors. One common approach is the Niementowski quinazolinone synthesis, which utilizes anthranilic acids and amides to form the quinazolinone ring system. ijarsct.co.innih.gov

The synthesis of quinazolin-4(3H)-ones frequently starts from anthranilic acid, which can be cyclized to a benzoxazinone (B8607429) intermediate using reagents like acetic anhydride. tandfonline.comtandfonline.com This intermediate then reacts with various amines to yield the desired quinazolinone. tandfonline.com For the target compound, this would require starting with 3,6-dimethylanthranilic acid.

The formation of the quinazoline-2,4-dione core is a key step. For the target compound, this intermediate is 5,8-dimethylquinazoline-2,4(1H,3H)-dione. Several methods exist for this cyclization reaction, typically starting from a substituted anthranilic acid.

One established method involves the reaction of an anthranilic acid derivative with potassium cyanate. google.com This reaction proceeds by heating the components in an aqueous solution. Another approach is the condensation of anthranilic acid with urea. ijarsct.co.in Alternative methods utilize phosgene (B1210022) or its surrogates, such as triphosgene (B27547) or diphosgene, reacting with o-aminobenzamides or o-aminobenzonitriles to form the dione (B5365651) ring structure. researchgate.netchemicalbook.comgoogle.com

The table below summarizes common methods for the synthesis of quinazoline-2,4-diones.

Starting MaterialReagent(s)Key ConditionsReference(s)
Anthranilic AcidPotassium CyanateAqueous solution, 20-100 °C, pH 9-12 google.com
Anthranilic AcidUreaMicrowave irradiation, solvent-free, clay catalyst ijarsct.co.in
o-AminobenzamideDi-tert-butyl DicarbonateDMAP catalyst, room temperature or microwave acs.org
o-AminobenzonitrileTriphosgeneAlkaline conditions google.com
o-AminonitrilesDMF or N,N-diethylformamideZnCl₂ catalyst, 190-200 °C acs.org

The conversion of the quinazolinone or quinazoline-2,4-dione precursor to the final dihalogenated product is a crucial aromatization step. This is typically achieved through a deoxychlorination reaction. The reactivity order for halogen displacement in cross-coupling reactions is generally C-I > C-Br >> C-Cl, which allows for selective reactions if multiple different halogens are present. mdpi.com

Phosphoryl chloride (POCl₃) is the most common and widely used reagent for the chlorination of quinazolinone precursors. wikipedia.org The reaction involves heating the quinazolinone, such as 5,8-dimethylquinazoline-2,4(1H,3H)-dione, in an excess of POCl₃, often under reflux conditions. chemicalbook.comnih.govresearchgate.net

The mechanism of this reaction occurs in two main stages. nih.govresearchgate.net First, an initial phosphorylation of the quinazolinone occurs at lower temperatures under basic conditions. nih.gov This forms phosphorylated intermediates. In the second stage, heating these intermediates to 70-90 °C in the presence of chloride ions leads to the formation of the chloroquinazoline product. nih.gov The product formation arises exclusively from the reaction of O-phosphorylated intermediates with the chloride ion. nih.gov To ensure the reaction goes to completion, it is often performed in an excess of POCl₃, which also acts as the solvent. researchgate.net After the reaction, the excess POCl₃ is typically removed under reduced pressure. chemicalbook.comresearchgate.net

ReactantReagentConditionsProductYieldReference
2,4(1H,3H)-quinazolinedionePOCl₃Reflux, 2.5 hours2,4-Dichloroquinazoline (B46505)99% chemicalbook.com
QuinazolinonePOCl₃ / PCl₅Fused on water bath, 6-8 hoursChloroquinazolineN/A researchgate.net
QuinazolinonePOCl₃ / Organic BaseRefluxChloroquinazolineN/A researchgate.net

While phosphoryl chloride is prevalent, other chlorinating agents can also be employed for the halogenation of quinazolinones. The choice of reagent can influence reaction conditions and outcomes.

Thionyl chloride (SOCl₂) is a viable alternative, often used with a catalytic amount of dimethylformamide (DMF). nih.govacsgcipr.org The combination of triphenylphosphine (B44618) with a chlorine source like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) also effectively converts 4(3H)-quinazolinones to 4-chloroquinazolines. nih.govclockss.orgresearchgate.net For example, the reaction of 4(3H)-quinazolinone with triphenylphosphine and TCCA yielded 4-chloroquinazoline (B184009) in 89% yield. nih.gov Other reagents include oxalyl chloride, phosgene, and triphosgene. acsgcipr.org

The table below outlines various chlorinating agents used in the synthesis of chloroquinazolines.

Chlorinating Agent/SystemSubstrateNotesReference(s)
Thionyl Chloride (SOCl₂)QuinazolinoneOften used with catalytic DMF. nih.govacsgcipr.org
Triphenylphosphine / Trichloroisocyanuric Acid4(3H)-QuinazolinoneGives 4-chloroquinazoline in high yield. nih.gov
N-Bromosuccinimide (NBS) / N-Chlorosuccinimide (NCS)2,3-Dihydro-4(1H)-quinazolinonesDirect halogenation of the aromatic ring. clockss.org
Oxalyl Chloride / Phosgene / TriphosgeneAlcohols, AmidesGeneral deoxychlorinating agents. acsgcipr.org

Halogenation of Quinazolinone Precursors to Yield Dihalogenated Quinazolines

Direct Synthetic Approaches to this compound

Direct synthetic routes aim to construct the 2,4-dichloroquinazoline framework in fewer steps, potentially bypassing the isolation of the quinazolinone intermediate. One-pot methodologies can combine the synthesis of the hydroxyquinazoline and the subsequent chlorination step in a single reactor, which can reduce processing time. evitachem.com

A notable direct approach starts from substituted o-aminobenzonitriles. For instance, reacting an o-aminobenzonitrile with phosgene surrogates like diphosgene or triphosgene can yield the 2,4-dichloroquinazoline directly. google.com One reported method describes the one-step synthesis of 2,4-dichloroquinazoline from o-aminobenzonitrile and diphosgene in acetonitrile, achieving an 85% yield, although this required high pressure and temperature. google.com A patent describes a method where a substituted o-aminobenzonitrile reacts with triphosgene under alkaline conditions to generate the 2,4-dichloroquinazoline derivative, which is presented as a more moderate and scalable approach. google.com

Another strategy involves a three-step synthesis starting from anilides. A photochemically induced Fries rearrangement of an anilide can produce an ortho-aminoacylbenzene derivative. Acylation of the amino group followed by cyclization with ammonium (B1175870) formate (B1220265) under microwave activation yields the 2,4-disubstituted quinazoline (B50416). nih.gov While this method produces disubstituted quinazolines, it illustrates an alternative pathway to the core structure that could be adapted.

Cyclization Reactions Utilizing Anthranilonitrile Derivatives

A primary route to quinazoline scaffolds involves the use of anthranilonitrile derivatives. For the synthesis of 5,8-dimethyl substituted quinazolines, the key starting material is 2-amino-3,6-dimethylbenzonitrile (B1291878). chemscene.com One established method involves reacting an anthranilonitrile with phosgene or its safer liquid equivalents, diphosgene or triphosgene (BTC). This reaction can directly yield the 2,4-dichloroquinazoline derivative. For instance, a one-step synthesis of 2,4-dichloroquinazoline from 2-aminobenzonitrile (B23959) has been reported using diphosgene and acetonitrile, although this may require high pressure and temperature. google.com A similar approach using triphosgene can also be employed. google.com These methods are advantageous as they can directly install the chloro-substituents at the C2 and C4 positions.

Table 1: Example of Anthranilonitrile Cyclization for Quinazoline Synthesis

Starting Material Reagent Conditions Product Yield Reference
2-Aminobenzonitrile Diphosgene, Acetonitrile Autoclave, High Temperature 2,4-Dichloroquinazoline 85% google.com

This table presents data for the synthesis of the parent 2,4-dichloroquinazoline, as specific data for the 5,8-dimethyl analogue is not available.

Metal-Catalyzed Dehydrogenative and Deaminative Coupling Strategies for Quinazoline Cores

Modern synthetic chemistry has seen the rise of metal-catalyzed reactions for the construction of heterocyclic cores. These methods offer high efficiency and functional group tolerance.

Dehydrogenative Coupling: Ruthenium-catalyzed systems are effective for the dehydrogenative coupling of 2-aminophenyl ketones with amines to produce quinazolines. nih.govmdpi.com The in situ catalyst, formed from a ruthenium complex and a ligand like 4-(1,1-dimethylethyl)-1,2-benzenediol, promotes the reaction at elevated temperatures. nih.gov This approach avoids the need for harsh oxidants. Manganese-based catalysts, valued for being earth-abundant and less toxic, have also been developed for the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with nitriles or amides to form quinazolines. organic-chemistry.org

Deaminative Coupling: The same ruthenium catalytic system can also facilitate the deaminative coupling of 2-aminobenzamides with amines to efficiently generate quinazolinone products, which are precursors to dichloroquinazolines. nih.govmdpi.com

Table 2: Examples of Metal-Catalyzed Quinazoline Synthesis

Catalyst System Reactants Product Type Key Feature Reference
[Ru]/L1 2-Aminophenyl ketone + Amine Quinazoline Selective dehydrogenative coupling nih.gov
[Ru]/L1 2-Aminobenzamide + Amine Quinazolinone Selective deaminative coupling nih.gov

This table illustrates general strategies for analogous compounds, highlighting the versatility of metal catalysis.

One-Pot Multicomponent Reactions for Substituted Quinazoline Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient for building molecular complexity in a single step, reducing waste and saving time. Several MCRs have been developed for synthesizing substituted quinazolines.

For example, a three-component reaction of 2-aminoaryl ketones, orthoesters, and ammonium acetate (B1210297) can produce 2,4-disubstituted quinazolines under solvent-free and catalyst-free conditions. This method is noted for its operational simplicity and high yields. Another approach involves the reaction of isatoic anhydride, an amine, and an aldehyde in an aqueous solution of gluconic acid to form 2,3-dihydroquinazolinones. Furthermore, some MCRs for quinazoline synthesis can be promoted by microwave irradiation, combining the benefits of both techniques.

While no specific examples for this compound are documented via MCRs, these strategies are broadly applicable for creating diverse quinazoline libraries and could be adapted for this target.

Microwave-Promoted Synthetic Pathways to Quinazoline Derivatives

Microwave-assisted organic synthesis has become a valuable tool for accelerating reaction rates and improving yields. nih.gov The synthesis of quinazolines and their precursors has benefited significantly from this technology. The Niementowski synthesis, which involves the condensation of anthranilic acid with amides, can be enhanced by using microwave irradiation, leading to shorter reaction times and better yields of the resulting quinazolinones. nih.gov

Microwave irradiation has also been used in the iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water, providing a green and rapid method for producing quinazolinone derivatives. These methods demonstrate the potential for microwave heating to facilitate the synthesis of the 5,8-dimethyl-2,4(1H,3H)-quinazolinedione precursor under more environmentally benign conditions.

Regioselectivity Considerations in Dimethylation and Halogenation

Control of Methyl Group Placement at C5 and C8 Positions

The regioselectivity of the dimethylation on the quinazoline core is fundamentally controlled by the choice of the starting material. To obtain the 5,8-dimethyl substitution pattern, the synthesis must begin with a benzene-based precursor that already contains methyl groups at the desired positions. The key starting materials are 2-amino-3,6-dimethylbenzoic acid (CAS 15540-91-7) cymitquimica.comcymitquimica.comuni.lu or 2-amino-3,6-dimethylbenzonitrile (CAS 90557-26-9). chemscene.com

By using these precursors, the C5 and C8 positions of the resulting quinazoline ring are predetermined. The cyclization reaction builds the pyrimidine (B1678525) ring onto the pre-substituted benzene ring, ensuring that the methyl groups are locked into the C5 and C8 positions. Therefore, the challenge of regioselectivity is addressed at the stage of synthesizing the substituted aniline raw material, rather than by direct and selective methylation of the quinazoline heterocycle itself, which would be difficult to control. Direct C-H functionalization of the quinoline (B57606) core has been studied, but achieving selective dialkylation at the C5 and C8 positions would be a significant challenge. nih.gov

Stereochemical Aspects of Reaction Mechanisms

The core this compound molecule is aromatic and planar, and as such, it does not possess any chiral centers. Therefore, stereochemistry is not an intrinsic property of the compound itself.

However, stereochemical considerations become relevant when discussing the mechanisms of reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions. The replacement of the chlorine atoms by other nucleophiles does not create a chiral center on the quinazoline ring. The SNAr mechanism proceeds through the formation of a non-planar, negatively charged intermediate known as a Meisenheimer complex. The approach of the nucleophile and the departure of the leaving group (chloride) occur perpendicular to the plane of the aromatic ring. This mechanism does not result in stereoisomers unless the incoming nucleophile itself is chiral.

In the broader context of substitution reactions, SN2 reactions at a saturated carbon atom are known to proceed with an inversion of configuration. utexas.edulibretexts.org In contrast, SN1 reactions, which involve a planar carbocation intermediate, typically lead to racemization. libretexts.org These principles, however, apply to reactions at sp³-hybridized carbon centers and are not directly applicable to the substitution on the sp²-hybridized carbons of the aromatic quinazoline ring.

Green Chemistry Approaches in Quinazoline Synthesis Research

The principles of green chemistry are increasingly being applied to the synthesis of quinazoline heterocycles to minimize environmental impact. openmedicinalchemistryjournal.comresearchgate.net These approaches focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. Research has explored various eco-friendly methods such as multicomponent reactions (MCRs), the use of green solvents like ionic liquids or water, and energy-efficient techniques like microwave irradiation. openmedicinalchemistryjournal.comresearchgate.netresearchgate.net The goal is to develop synthetic pathways that are not only high-yielding but also sustainable and safe. openmedicinalchemistryjournal.com For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved using gluconic acid aqueous solution as a bio-based green solvent. openmedicinalchemistryjournal.com Similarly, deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been employed in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones, showcasing the move away from volatile organic solvents. researchgate.net

Solvent-Free and Catalytic Methods

A key aspect of green chemistry is the reduction or elimination of volatile and toxic solvents. Solvent-free reaction conditions, often facilitated by grinding or ultrasonic irradiation, represent a significant advancement in quinazoline synthesis. researchgate.net One-pot condensation reactions under solvent-free conditions, promoted by ultrasound, have been shown to produce quinazoline derivatives in high yields with reduced reaction times and easier work-up.

Catalysis plays a pivotal role in enhancing the efficiency and environmental profile of chemical syntheses. In the context of producing dichlorinated quinazolines, traditional methods often involve the use of chlorinating agents like phosphorus oxychloride (POCl₃). chemicalbook.com The efficiency of these reactions can be significantly improved by catalysts. For example, the use of N,N-dimethylformamide (DMF) as a catalyst in the chlorination of hydroxyquinazolines can drastically reduce reaction times and the required amount of POCl₃, which in turn simplifies purification and reduces acidic waste. evitachem.com Similarly, N,N-dimethylaniline has been used in conjunction with phosphorus oxychloride to facilitate a one-step cyclization and halogenation process. google.com These catalytic methods often allow for milder reaction conditions and greater selectivity.

Catalyst/MethodStarting Material (Analogue)Product (Analogue)ConditionsKey Advantages
N,N-Dimethylformamide (DMF) / POCl₃2,4-Dihydroxy-5,7-dimethoxyquinazoline2,4-Dichloro-5,7-dimethoxyquinazolineReflux (~80 °C), 4 hoursReduced reaction time, less toxic than alternatives, improved POCl₃ recovery.
N,N-Dimethylaniline / POCl₃Substituted Phenylureas2,4-DihaloquinazolinesReflux, 4 hoursOne-step cyclization and halogenation. google.com
Triphosgene / Triethylamineo-Aminobenzonitrile2,4-Dichloroquinazoline120 °C, 4 hoursMilder conditions compared to methods using diphosgene. google.com
Ultrasonic IrradiationAnthranilic acid, acetic anhydride, amines3-substituted 2-methyl quinazoline-4(3H)-onesAmbient temperature, Solvent-freeRapid reaction, high yields, clean synthesis.

Atom Economy and Reaction Efficiency in this compound Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. jocpr.comnih.gov The ideal atom economy is 100%, which is characteristic of rearrangement and addition reactions. jocpr.comscranton.edu In contrast, substitution and elimination reactions generate byproducts, leading to a lower atom economy. scranton.edu

The synthesis of this compound typically proceeds via a two-step process: first, the formation of 5,8-dimethyl-2,4(1H,3H)-quinazolinedione from an appropriate anthranilic acid derivative, followed by a chlorination reaction. The chlorination step, often using phosphorus oxychloride, is a substitution reaction and inherently has a lower atom economy.

Conceptual Atom Economy Calculation:

The reaction for the chlorination of a dimethyl-quinazolinedione analogue can be represented as:

C₁₀H₁₀N₂O₂ (5,8-dimethyl-2,4(1H,3H)-quinazolinedione) + 2 POCl₃ → C₁₀H₈Cl₂N₂ (this compound) + 2 HPO₃ + 2 HCl

To calculate the theoretical atom economy, we use the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
5,8-Dimethyl-2,4(1H,3H)-quinazolinedioneC₁₀H₁₀N₂O₂190.19Reactant
Phosphorus oxychloridePOCl₃153.33Reactant
This compound C₁₀H₈Cl₂N₂ 227.09 Product

Calculation: Atom Economy = [227.09 / (190.19 + 2 * 153.33)] x 100 Atom Economy = [227.09 / (190.19 + 306.66)] x 100 Atom Economy = [227.09 / 496.85] x 100 Atom Economy ≈ 45.7%

This calculation demonstrates that a significant portion of the reactant atoms end up in byproducts rather than the desired product, highlighting an area for improvement through greener synthetic design.

Molecular and Mechanistic Insights into Quinazoline Based Compounds in Vitro/computational Focus

Enzyme Inhibition and Receptor Binding Studies (in vitro models)

The biological activity of quinazoline (B50416) derivatives is often attributed to their ability to interact with and inhibit various enzymes and receptors. The 2,4-disubstituted pattern, as seen in 2,4-dichloro-5,8-dimethylquinazoline, is a common feature in many potent inhibitors. The chlorine atoms at the 2 and 4 positions are highly reactive towards nucleophilic substitution, making this scaffold a versatile starting point for the synthesis of diverse derivatives targeting a range of biological macromolecules.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a key target for anticancer and antimicrobial agents. Quinazoline derivatives have been designed to mimic the structure of methotrexate, a potent DHFR inhibitor. nih.gov Although no direct DHFR inhibition data for this compound is available, studies on other quinazoline analogs demonstrate their potential in this area. For instance, a series of 4(3H)-quinazolinone analogs were synthesized and evaluated for their ability to inhibit mammalian DHFR. nih.gov Certain compounds in this series exhibited significant inhibitory activity, with IC50 values in the sub-micromolar range, highlighting the potential of the quinazoline core to be adapted for DHFR inhibition. nih.gov

Table 1: DHFR Inhibition by Selected 4(3H)-Quinazolinone Analogs

Compound DHFR IC50 (µM) Antitumor GI50 (µM)
28 0.5 >100
30 0.4 >100
31 0.4 23.5
19 >15 20.1
41 >15 26.7
47 >15 9.1

Data sourced from a study on new 4(3H)-quinazolinone analogs. nih.gov

The quinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs), which are critical in cancer therapy. nih.gov Epidermal Growth Factor Receptor (EGFR) is a primary target for many quinazoline-based drugs. These inhibitors typically function by competing with ATP for binding to the kinase domain of the receptor. nih.gov The 4-anilinoquinazoline (B1210976) core is a common feature of many EGFR inhibitors. While specific data for this compound is not available, numerous derivatives have shown potent inhibition of EGFR and other tyrosine kinases like Src and Abl. nih.govrsc.org For example, a series of novel 4-aniline quinazoline derivatives demonstrated significant in vitro inhibitory activity against breast and non-small cell lung cancer cell lines, with some compounds showing IC50 values in the low micromolar range. nih.gov Furthermore, certain quinoxalinone-containing compounds have shown potent inhibitory activity against mutant EGFR with IC50 values in the nanomolar range. mdpi.com

Table 2: Inhibitory Activity of Selected Tyrosine Kinase Inhibitors with a Quinazoline or Structurally Related Core

Compound/Drug Target Kinase IC50
Afatinib EGFR, HER2 0.5 nM, 14 nM
Erlotinib EGFR 2 nM
Almonertinib EGFR (T790M) 0.3 nM
AG-555 EGFR 0.7 µM
DSA Series c-Src, Abl (and gatekeeper mutants) Nanomolar range

Data compiled from various sources on tyrosine kinase inhibitors. nih.govselleckchem.com

Beyond DHFR and tyrosine kinases, quinazoline derivatives have been investigated as inhibitors of other important protein targets. The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and proliferation. nih.gov Studies on 2,4-disubstituted quinazolines have reported their potential as JAK2 inhibitors. For instance, compounds with a larger hydrophobic aromatic nucleus linked to the quinazoline core have shown moderate in vitro inhibition of JAK2. nih.govresearchgate.net Specifically, compounds 3b and 3d from one study reported 35.4% and 34.2% inhibition of JAK2, respectively. nih.gov

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in lipid metabolism and inflammation. While direct inhibition studies on this compound are lacking, the broader class of quinazolines has been explored for interaction with various cellular targets, suggesting a wide range of potential biological activities.

Table 3: JAK2 Inhibition by Selected 2,4-Disubstituted Quinazolines

Compound Cell Line Cytotoxic Activity (IC50, µM) % JAK2 Inhibition
3b MDA-MB-231 10.1 ± 0.51 35.4
3d MDA-MB-231 Not specified 34.2

Data from a study on novel 2,4-disubstituted quinazolines as cytotoxic agents and JAK2 inhibitors. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods are invaluable for understanding the structure-activity relationships of quinazoline-based compounds and for designing new, more potent inhibitors. These techniques provide insights into electronic properties and ligand-target interactions at the molecular level.

Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the electronic structure and reactivity of molecules. ajchem-a.comresearchgate.net For quinazoline derivatives, DFT calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), dipole moment, and electrostatic potential. researchgate.net These parameters help in understanding the molecule's reactivity, stability, and potential interaction sites. For instance, the locations of HOMO and LUMO can indicate the regions of a molecule that are likely to donate or accept electrons in a chemical reaction or a binding event. While specific DFT data for this compound is not available, studies on other quinazolines have used these calculations to correlate molecular properties with observed biological or chemical activity, such as corrosion inhibition. ajchem-a.comresearchgate.net

This table represents common parameters used in DFT studies of quinazoline derivatives. ajchem-a.comresearchgate.net

Table 5: Common Interacting Residues for Quinazoline Derivatives in Kinase Active Sites from Docking Studies

Target Kinase Key Interacting Residues Type of Interaction
EGFR Met793, Thr790, Lys745, Cys797 Hydrogen bonds, Hydrophobic interactions
JAK2 Leu855, Ser936, Asp994, Arg980 Hydrogen bonds, Hydrophobic interactions
c-Src Thr338, Met341 Hydrogen bonds, van der Waals contacts

Data compiled from various molecular docking studies of quinazoline derivatives. nih.govnih.govresearchgate.netnih.gov

Future Research Directions and Unanswered Questions

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 2,4-dichloroquinazolines typically involves the chlorination of the corresponding quinazoline-2,4-dione precursor. For 2,4-dichloro-5,8-dimethylquinazoline, the logical precursor would be 5,8-dimethylquinazoline-2,4-dione. A common method for this transformation is the use of phosphorus oxychloride (POCl₃), often with heating. chemicalbook.com

Furthermore, investigating greener chlorinating agents to replace the often harsh and environmentally challenging POCl₃ is a critical research direction. The use of catalytic systems, such as N,N-dimethylformamide (DMF), has been shown to promote the reaction and could be further optimized for this specific substrate. evitachem.com The development of solid-supported reagents or flow chemistry processes could also contribute to more sustainable and scalable production of this compound.

Table 1: Potential Synthetic Routes for this compound

Starting MaterialReagentsPotential Advantages
2-Amino-3,6-dimethylbenzoic acidUrea, then POCl₃Straightforward, well-established chemistry.
5,8-Dimethylisatoic anhydrideAmine source, then POCl₃Modular approach for derivatization.
2-Amino-3,6-dimethylbenzonitrile (B1291878)Phosgene (B1210022) or triphosgene (B27547)Direct route to the dichloroquinazoline. google.com

In-Depth Mechanistic Studies of Molecular Interactions (in vitro)

The biological potential of many quinazoline (B50416) derivatives stems from their ability to interact with specific biomolecular targets, often enzymes like kinases. evitachem.com For this compound, it is crucial to conduct in-depth in vitro studies to elucidate its mechanism of action at a molecular level.

Future investigations should focus on screening this compound against a panel of biologically relevant enzymes, particularly those implicated in cancer and inflammatory diseases. Techniques such as enzyme inhibition assays, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR) can provide quantitative data on binding affinities and thermodynamic parameters of the interaction. These studies will help to identify specific molecular targets and understand the driving forces behind the binding, such as hydrogen bonding, hydrophobic interactions, and the role of the chlorine and methyl substituents.

Computational Design of Novel Quinazoline-Based Scaffolds for Specific Biological Targets

Computational chemistry offers powerful tools for the rational design of novel molecules with desired properties. Building upon the this compound scaffold, future research can employ computational methods to design new derivatives with enhanced activity and selectivity for specific biological targets.

Molecular docking studies can be used to predict the binding modes of this compound and its analogs within the active sites of target proteins. nih.govnih.gov This information can guide the design of new derivatives with modifications at various positions of the quinazoline ring to optimize interactions. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of quinazoline derivatives with their biological activity, enabling the prediction of the potency of novel, unsynthesized compounds. nih.gov

Exploration of Emerging Reactivity Patterns

The two chlorine atoms at the 2- and 4-positions of the quinazoline ring are highly susceptible to nucleophilic substitution, making this compound a versatile intermediate for the synthesis of a diverse library of derivatives. evitachem.com Future research should explore emerging reactivity patterns to further expand the chemical space accessible from this scaffold.

This includes investigating selective and sequential substitution reactions, where different nucleophiles are introduced at the C2 and C4 positions in a controlled manner. The differential reactivity of the two chlorine atoms can be exploited to achieve this selectivity. Additionally, the development of novel cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, at the chloro-positions would allow for the introduction of a wide range of carbon-based substituents. The reactivity of the methyl groups, for instance through radical halogenation, could also be explored to introduce further functionalization.

Integration of Artificial Intelligence and Machine Learning in Quinazoline Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research. chemrxiv.org For this compound, these technologies can be leveraged in several key areas.

ML models can be trained on existing data for quinazoline derivatives to predict various properties of novel, computationally designed compounds, such as their solubility, toxicity, and biological activity. nih.govresearchgate.net This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. AI can also assist in synthetic route planning by retrospectively analyzing known reactions to propose efficient synthetic pathways. doaj.org Furthermore, ML algorithms can be used to analyze complex spectroscopic data to aid in structure elucidation and reaction monitoring. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Reaction Intermediates and Products

A thorough understanding of the synthesis and reactivity of this compound requires detailed structural information on the starting materials, intermediates, and final products. While standard techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable, future research should also employ more advanced characterization methods. nih.gov

For instance, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can provide unambiguous assignment of proton and carbon signals, which is particularly important for complex substitution patterns. In cases where suitable crystals can be obtained, X-ray crystallography would provide definitive proof of the molecular structure. The study of reaction mechanisms could also benefit from in-situ spectroscopic monitoring to detect and characterize transient intermediates.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-5,8-dimethylquinazoline, and how can yield be maximized?

  • Methodological Answer : The synthesis typically involves coupling reactions using intermediates like tert-butyl 2,4-dichloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate. Refluxing in polar aprotic solvents (e.g., DMSO) for extended periods (18–24 hours) under reduced pressure improves yield . Post-reaction cooling and crystallization in water-ethanol mixtures (65% yield reported) are critical for purification. Optimization may require adjusting stoichiometry of substituted benzaldehydes and catalysts (e.g., Pd(OAc)₂) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Combine 1H^1H-NMR and 13C^{13}C-NMR to confirm substituent positions (e.g., methyl groups at C5/C8 and chlorines at C2/C4). IR spectroscopy validates functional groups (e.g., C-Cl stretches at 550–650 cm1^{-1}). Mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns . For crystalline derivatives, XRD provides unambiguous structural confirmation .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (e.g., 40–80% RH), temperature (25–60°C), and light. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months). Store in airtight containers with desiccants (silica gel) in dark, dry environments to minimize hydrolysis and photodegradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The C2 and C4 chlorines are electrophilic due to electron-withdrawing effects of the quinazoline core. Kinetic studies (e.g., monitoring reaction rates with amines or thiols) reveal C4 is more reactive than C2, likely due to steric hindrance from methyl groups. DFT calculations can model transition states and charge distribution to rationalize regioselectivity .

Q. How can contradictory biological activity data for quinazoline derivatives be resolved?

  • Methodological Answer : Apply triangulation: Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For example, discrepancies in IC50_{50} values may arise from assay conditions (pH, co-solvents). Statistical tools (e.g., Bland-Altman plots) identify systematic biases, while structural analogs clarify structure-activity relationships (SAR) .

Q. What crystallographic strategies resolve ambiguities in polymorph identification for this compound?

  • Methodological Answer : Use single-crystal XRD to determine unit cell parameters and space groups. Compare experimental PXRD patterns with simulated data from Cambridge Structural Database (CSD). Thermal analysis (DSC/TGA) detects polymorphic transitions. For hydrates/solvates, dynamic vapor sorption (DVS) identifies lattice solvent interactions .

Data Analysis and Experimental Design

Q. What statistical approaches are suitable for analyzing dose-response relationships in quinazoline-based inhibitors?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Assess goodness-of-fit via R2R^2, AIC, and residual plots. Bootstrap resampling quantifies confidence intervals for EC50_{50} values. For high-throughput screens, apply robust Z-factor metrics to distinguish true hits from noise .

Q. How can mixed-methods research enhance understanding of this compound’s mechanism of action?

  • Methodological Answer : Integrate quantitative data (e.g., enzyme kinetics) with qualitative insights (e.g., molecular dynamics simulations). Use convergent parallel design: Independently analyze datasets, then merge findings to explain anomalies. For example, unexpected inhibition patterns in vitro may correlate with conformational changes observed in silico .

Safety and Handling in Academic Labs

Q. What precautions are essential when handling this compound in electrophilic reactions?

  • Methodological Answer : Use fume hoods and PPE (nitrile gloves, goggles) due to potential lachrymatory effects of chlorinated intermediates. Neutralize waste with 10% sodium bicarbonate before disposal. Monitor air quality with real-time sensors for volatile byproducts (e.g., HCl gas) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.